molecular formula C13H15ClO3 B1464297 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1274095-99-6

4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1464297
CAS No.: 1274095-99-6
M. Wt: 254.71 g/mol
InChI Key: IGDDXIHRXIGZLN-UHFFFAOYSA-N
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Description

“4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “this compound”, involves several methods. One method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, giving tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “this compound”, can undergo various chemical reactions. For instance, they can be involved in intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature .

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

  • Synthesis of Diamides : Research has shown that reaction of similar tetrahydro-2H-pyran carboxyl chlorides with various amines can yield corresponding diamides, illustrating a method for synthesizing complex amide structures that could have applications in pharmaceuticals and materials science (Agekyan & Mkryan, 2015).

  • Convenient Synthesis Approach : A convenient synthesis approach for derivatives of tetrahydro-2H-pyran has been developed, which avoids undesired ortho-products, demonstrating the precision achievable in chemical synthesis for targeted compound production (Liu et al., 2008).

  • Alkylation of N-heteroaromatic Compounds : The solvent-free decarboxylation of carboxylic acids has been used to generate alkyl radicals for the alkylation of N-heteroaromatic compounds, indicating potential in organic synthesis and modification of pharmaceutical compounds (Nikishin et al., 2005).

Applications in Heterocyclic Chemistry and Material Science

  • Novel Structural Components : The creation of novel structural components such as methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates showcases the potential for developing new materials and compounds with specific properties (Sheverdov et al., 2013).

  • Synthesis of C-aryl Glucoside SGLT2 Inhibitors : The improved preparation of C-aryl glucoside SGLT2 inhibitors from similar compounds highlights the pharmaceutical applications of these synthetic methods, particularly in the development of treatments for diabetes (Liu, Li, & Lu, 2008).

  • Formation of Novel Heterocyclic Systems : By condensation of tetrahydro-2H-pyran derivatives with anthranilic acid, novel heterocyclic systems have been synthesized, indicating the versatility of these compounds in creating diverse chemical structures (Kisel et al., 2002).

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDDXIHRXIGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 3
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 4
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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